Bis(4-methoxyphenyl)iodonium Tetrafluoroborate Bis(4-methoxyphenyl)iodonium Tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 1426-58-0
VCID: VC0014709
InChI: InChI=1S/C14H14IO2.BF4/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)5/h3-10H,1-2H3;/q+1;-1
SMILES: [B-](F)(F)(F)F.COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC
Molecular Formula: C₁₄H₁₄BF₄IO₂
Molecular Weight: 427.97

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate

CAS No.: 1426-58-0

Cat. No.: VC0014709

Molecular Formula: C₁₄H₁₄BF₄IO₂

Molecular Weight: 427.97

* For research use only. Not for human or veterinary use.

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate - 1426-58-0

Specification

CAS No. 1426-58-0
Molecular Formula C₁₄H₁₄BF₄IO₂
Molecular Weight 427.97
IUPAC Name bis(4-methoxyphenyl)iodanium;tetrafluoroborate
Standard InChI InChI=1S/C14H14IO2.BF4/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)5/h3-10H,1-2H3;/q+1;-1
SMILES [B-](F)(F)(F)F.COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC

Introduction

Chemical Structure and Properties

Structural Characteristics

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate features a hypervalent iodine center bonded to two 4-methoxyphenyl groups. The molecular formula is C14H14BF4IO2, with a molecular weight of 427.97 g/mol . The structure consists of a positively charged iodonium cation [bis(4-methoxyphenyl)iodanium]+ paired with a tetrafluoroborate [BF4]- counterion.

The geometry around the iodine atom typically adopts a T-shaped arrangement, characteristic of λ3-iodanes. This configuration arises from the 3-center-4-electron (3c-4e) bonding that accommodates the expanded octet at the iodine center. The two 4-methoxyphenyl groups are positioned approximately at right angles to each other, with the third position occupied by a non-bonding electron pair.

Each 4-methoxyphenyl group consists of a benzene ring with a methoxy (-OCH3) group at the para position. These methoxy substituents contribute electron density to the aromatic system through resonance, which influences the compound's reactivity patterns in various transformations.

Physical Properties

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate exists as a white crystalline solid at room temperature. The compound's physical properties are summarized in the following table:

PropertyDescription/Value
Physical StateWhite crystalline solid
Molecular Weight427.97 g/mol
IUPAC Namebis(4-methoxyphenyl)iodanium;tetrafluoroborate
CAS Number1426-58-0
AppearanceWhite solid
Standard InChIInChI=1S/C14H14IO2.BF4/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)5/h3-10H,1-2H3;/q+1;-1
SMILES NotationB-(F)(F)F.COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC

Chemical Reactivity

The chemical reactivity of Bis(4-methoxyphenyl)iodonium Tetrafluoroborate is primarily governed by the electrophilic nature of the hypervalent iodine center and the ability of the 4-methoxyphenyl groups to act as leaving groups in various transformations. Key aspects of its chemical behavior include:

  • Electrophilicity: The positively charged iodine center makes the compound highly electrophilic, facilitating reactions with nucleophiles.

  • Aryl Transfer Capability: The compound can efficiently transfer one of its 4-methoxyphenyl groups to various substrates, including carbon nucleophiles, heteroatoms, and transition metals in catalytic processes.

  • Selectivity: In reactions with nucleophiles, the 4-methoxyphenyl group is typically transferred preferentially over other potential aryl groups when mixed diaryliodonium salts are used, due to the electronic effects of the methoxy substituent.

  • Redox Properties: The iodine(III) center can participate in redox processes, often being reduced to iodine(I) species during reactions.

These reactivity patterns make Bis(4-methoxyphenyl)iodonium Tetrafluoroborate a versatile reagent in organic synthesis, particularly in arylation reactions where the transfer of a 4-methoxyphenyl group is desired.

Another approach involves using a preformed iodine(III) compound, such as (4-methoxyphenyl)iodine diacetate or (4-methoxyphenyl)iodine bis(trifluoroacetate), and reacting it with anisole (methoxybenzene) in the presence of an acid. This method is referenced indirectly in the search results through the synthesis of phenyl(2,4,6-trimethoxyphenyl)iodonium trifluoromethanesulfonate from phenyliodine(III) diacetate and 1,3,5-trimethoxybenzene .

Direct Oxidative Coupling

A direct approach involves the oxidative coupling of two molecules of anisole with an appropriate iodine source and oxidant, followed by treatment with tetrafluoroboric acid or a tetrafluoroborate salt to introduce the desired counterion.

The choice of synthetic route often depends on the availability of starting materials, the scale of production, and the specific requirements for purity and yield.

Applications in Organic Synthesis

Arylation Reactions

The primary application of Bis(4-methoxyphenyl)iodonium Tetrafluoroborate lies in organic synthesis, particularly in arylation reactions. These include:

Carbon-Hydrogen Arylation

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate can be used for the arylation of C-H bonds in various substrates, including aromatic compounds, heterocycles, and even some sp3 C-H bonds. The search results mention C-H arylation of naphthalene, triphenylene, and other polycyclic aromatic hydrocarbons (PAHs) using diaryliodonium salts, which would include compounds like Bis(4-methoxyphenyl)iodonium Tetrafluoroborate .

For example, palladium catalysts, particularly Pd/C, have been employed to facilitate the arylation of these substrates using diaryliodonium salts . This approach provides a direct method for introducing 4-methoxyphenyl groups onto aromatic rings without requiring prefunctionalization of the substrate.

Heteroatom Arylation

The compound is effective for introducing 4-methoxyphenyl groups onto various heteroatoms:

  • N-Arylation: Arylation of nitrogen-containing compounds, including amines, amides, and heterocycles.

  • O-Arylation: Formation of aryl ethers through the arylation of alcohols and phenols.

  • S-Arylation: Introduction of 4-methoxyphenyl groups onto sulfur centers to form thioethers.

Metal-Catalyzed Cross-Coupling

In the presence of various metal catalysts, particularly copper and palladium, Bis(4-methoxyphenyl)iodonium Tetrafluoroborate participates in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The diaryliodonium salt serves as an aryl source, transferring the 4-methoxyphenyl group to the catalyst and subsequently to the substrate.

Advantages in Synthetic Applications

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate offers several advantages in synthetic applications:

  • Mild Reaction Conditions: Many transformations can be conducted under milder conditions than traditional methods, often at room temperature or with moderate heating.

  • High Selectivity: The electronic properties of the 4-methoxyphenyl group can provide high selectivity in certain transformations.

  • Functional Group Tolerance: Reactions involving this reagent often tolerate a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules.

  • Alternative to Heavy Metals: In some cases, the use of hypervalent iodine chemistry provides an alternative to heavy metal-based methodologies, potentially offering environmental and toxicological advantages.

These characteristics make Bis(4-methoxyphenyl)iodonium Tetrafluoroborate a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for various applications.

Comparison with Similar Iodonium Compounds

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate belongs to a broader family of diaryliodonium salts, each with distinct properties and reactivity profiles. Comparing it with related compounds provides insight into structure-activity relationships within this class:

CompoundStructureDistinctive FeaturesComparative Reactivity
Bis(4-methoxyphenyl)iodonium TetrafluoroborateTwo identical 4-methoxyphenyl groupsElectron-donating methoxy groups at para positionsBalanced reactivity; effective aryl transfer agent
Bis-[3-isopropyl-4-methoxyphenyl]iodoniumTwo 3-isopropyl-4-methoxyphenyl groupsAdditional isopropyl groups at meta positionsIncreased steric hindrance; potentially different selectivity
Bis(2-fluorophenyl)iodonium tetrafluoroborateTwo 2-fluorophenyl groupsElectron-withdrawing fluoro groups at ortho positionsDifferent electronic effects; altered reaction pathways
Bis(2-methylphenyl)iodonium tetrafluoroborateTwo 2-methylphenyl groupsMethyl groups at ortho positionsSteric effects influence reactivity patterns
(4-Methoxyphenyl)(2,4,6-triisopropylphenyl)iodonium tetrafluoroborateMixed aryl groupsSignificant steric difference between aryl groupsHighly selective transfer of 4-methoxyphenyl group

The substitution pattern on the aryl rings significantly influences the reactivity and selectivity of diaryliodonium salts. In symmetric diaryliodonium salts like Bis(4-methoxyphenyl)iodonium Tetrafluoroborate, either aryl ring can potentially be transferred, though the reaction conditions and nucleophile properties can influence the outcome.

In unsymmetrical diaryliodonium salts, such as (4-Methoxyphenyl)(2,4,6-triisopropylphenyl)iodonium tetrafluoroborate, the electronic and steric properties of the different aryl groups create a preference for transferring one aryl group over the other, typically the less sterically hindered and/or more electron-rich group.

Understanding these structure-reactivity relationships enables chemists to select the most appropriate diaryliodonium salt for specific synthetic challenges, with Bis(4-methoxyphenyl)iodonium Tetrafluoroborate offering a particular profile suited to many applications.

Current Research and Future Directions

Current research involving Bis(4-methoxyphenyl)iodonium Tetrafluoroborate and related diaryliodonium salts focuses on expanding their synthetic utility and understanding the fundamental mechanisms of their reactions.

Methodological Developments

Recent research efforts have explored novel applications and improvements in existing methodologies:

  • Catalyst Development: Research into new catalyst systems that can work synergistically with diaryliodonium salts to enable previously challenging transformations or to improve efficiency and selectivity.

  • Reaction Conditions: Optimization of reaction conditions to expand the scope of substrates and improve yields, including exploration of green chemistry approaches such as aqueous reaction media and room temperature conditions.

  • Photochemical Applications: Integration of diaryliodonium chemistry with photoredox catalysis, potentially enabling new reaction pathways with reduced energy requirements.

Mechanistic Studies

Understanding the mechanisms of reactions involving Bis(4-methoxyphenyl)iodonium Tetrafluoroborate is crucial for rational design of new synthetic methodologies:

  • Transfer Selectivity: Investigation of factors controlling which aryl group is transferred in reactions of diaryliodonium salts, particularly in unsymmetrical systems.

  • Reaction Intermediates: Studies aimed at isolating or characterizing key intermediates in arylation reactions to elucidate reaction pathways.

  • Computational Approaches: Application of computational methods to predict reactivity patterns and guide experimental design.

Applications in Complex Molecule Synthesis

The utility of Bis(4-methoxyphenyl)iodonium Tetrafluoroborate in the synthesis of complex molecules continues to be explored:

  • Natural Product Synthesis: Application in the total synthesis of natural products, particularly for introducing aryl groups at challenging positions.

  • Pharmaceutical Development: Use in the synthesis of drug candidates, especially for late-stage functionalization of complex scaffolds.

  • Materials Science: Exploration of applications in the synthesis of functional materials, potentially including electronic materials, polymers, and supramolecular assemblies.

These research directions highlight the continuing relevance and potential of Bis(4-methoxyphenyl)iodonium Tetrafluoroborate in advancing synthetic organic chemistry and related fields.

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